CID 137519431
Description
Significance as a Foundational Biochemical Reagent in Enzyme Research
The significance of disodium (B8443419) 4-nitrophenyl phosphate (B84403) as a foundational biochemical reagent in enzyme research is multifaceted. Its primary utility is as a substrate in colorimetric assays to quantify the activity of various phosphatases. sigmaaldrich.combioassaysys.comabcam.com This application is crucial in numerous research areas, from fundamental enzyme kinetics to clinical diagnostics. For instance, changes in the levels and activity of alkaline phosphatase are used as indicators of tissue behavior in biological studies. highfine.com
The widespread adoption of pNPP in enzyme assays can be attributed to several key advantages. It is a cost-effective and readily available substrate. nih.gov The resulting assay is straightforward and can be performed in various formats, including cuvettes, tubes, and multiwell plates, making it amenable to high-throughput screening (HTS) for the discovery of phosphatase inhibitors. sigmaaldrich.combioassaysys.com The assay also boasts a wide linear range for reactions, as the concentration of pNPP is typically not a limiting factor. wikipedia.orgnih.gov
However, it is also important to acknowledge the limitations of pNPP. As a small, non-physiological molecule, it may not fully represent the complex structures and conditions encountered in a biological system. wikipedia.orgnih.gov Furthermore, pNPP is a non-specific substrate, meaning it can be acted upon by a variety of phosphatases. neb.comnih.gov Despite these limitations, its reliability and ease of use have solidified its position as a valuable tool for comparing the activity of the same enzyme under different experimental conditions. nih.gov
Historical Context and Evolution of Disodium 4-nitrophenyl Phosphate as a Chromogenic Substrate
The use of p-nitrophenyl phosphate as a substrate for measuring alkaline phosphatase activity was pioneered by Bessey, Lowry, and Brock in 1946. researchgate.net They recognized the advantages of the rapid hydrolysis of pNPP and the high extinction coefficient of its product, p-nitrophenol, for developing a simple and sensitive assay for quantifying alkaline phosphatase activity in small serum samples. researchgate.net This development was a significant step forward in clinical chemistry and enzymology.
Initially, the focus was on its application in determining alkaline phosphatase activity in human serum. highfine.comresearchgate.net Over time, its application expanded to include the assay of phosphatases from various tissues and species, including fowl. researchgate.net The versatility of pNPP was further demonstrated by its adoption for assaying other types of phosphatases, such as acid phosphatases and protein tyrosine phosphatases. sigmaaldrich.combioassaysys.com
The evolution of assay techniques has also influenced the use of pNPP. Its suitability for Enzyme-Linked Immunosorbent Assay (ELISA) procedures, where it is used with alkaline phosphatase conjugates, has made it a substrate of choice due to its high sensitivity. sigmaaldrich.comsigmaaldrich.com The development of assay kits has further simplified its use, providing researchers with pre-packaged reagents and optimized protocols for measuring phosphatase activity in a variety of samples, including serum, plasma, and cell lysates. abcam.com
Overview of Enzymatic Activity Detection Methodologies Utilizing Disodium 4-nitrophenyl Phosphate
The fundamental principle behind enzymatic activity detection using disodium 4-nitrophenyl phosphate is the spectrophotometric measurement of the reaction product, p-nitrophenol. wikipedia.org The assay is initiated by mixing the sample containing the phosphatase with a solution of pNPP. wikipedia.org The enzyme catalyzes the removal of the phosphate group from pNPP, releasing p-nitrophenol. wikipedia.org
The reaction is typically performed under specific pH conditions to optimize the activity of the target phosphatase. For example, alkaline phosphatase assays are conducted in an alkaline buffer (e.g., pH 9.8-10.5), while acid phosphatase assays utilize an acidic buffer (e.g., pH 4.8-5.5). nih.govsciencellonline.comsciencellonline.com The reaction is allowed to proceed for a predetermined time, after which a stop solution, often a strong base like sodium hydroxide (B78521), is added. wikipedia.org The addition of the stop solution serves two purposes: it halts the enzymatic reaction and raises the pH, ensuring the complete conversion of p-nitrophenol to the yellow p-nitrophenolate ion. wikipedia.orghighfine.com
The intensity of the yellow color, which is directly proportional to the amount of p-nitrophenol produced and thus to the enzyme's activity, is measured using a spectrophotometer at 405 nm. elabscience.comabcam.com The enzyme activity can then be calculated by comparing the absorbance of the sample to a standard curve generated with known concentrations of p-nitrophenol. researchgate.net This methodology can be adapted for continuous monitoring of the reaction in real-time or as a single-point assay. neb.com
Interactive Data Table: Properties of Key Compounds
| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | Appearance | Key Property in Assay |
| Disodium 4-nitrophenyl phosphate | C₆H₄NNa₂O₆P | 263.05 | Colorless/White to light yellow crystalline powder | Colorless substrate |
| p-Nitrophenol | C₆H₅NO₃ | 139.11 | Pale yellow crystalline solid | Yellow product under alkaline conditions |
Interactive Data Table: Common Phosphatase Assays Using pNPP
| Assay Type | Target Enzyme | Optimal pH | Detection Wavelength (nm) |
| Alkaline Phosphatase Assay | Alkaline Phosphatase (ALP) | ~9.8 - 10.5 | 405 |
| Acid Phosphatase Assay | Acid Phosphatase (AP) | ~4.8 - 5.5 | 405 |
| Protein Tyrosine Phosphatase Assay | Protein Tyrosine Phosphatase (PTP) | ~7.2 | 405 |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
4264-83-9 |
|---|---|
Molecular Formula |
C6H6NNaO6P |
Molecular Weight |
242.08 g/mol |
IUPAC Name |
disodium;(4-nitrophenyl) phosphate |
InChI |
InChI=1S/C6H6NO6P.Na/c8-7(9)5-1-3-6(4-2-5)13-14(10,11)12;/h1-4H,(H2,10,11,12); |
InChI Key |
AWUNJKAFDDEHEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OP(=O)(O)O.[Na] |
Appearance |
Solid powder |
Other CAS No. |
4264-83-9 |
physical_description |
Hexahydrate: Solid; [Sigma-Aldrich MSDS] |
Pictograms |
Corrosive; Irritant; Health Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
54306-27-3 |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
4-aminophenylphosphate 4-aminophenylphosphate, monosilver salt PNPP |
Origin of Product |
United States |
Disodium 4 Nitrophenyl Phosphate in Phosphatase Enzyme Assays
General Principles of Disodium (B8443419) 4-nitrophenyl Phosphate-Based Phosphatase Assays
The utility of disodium 4-nitrophenyl phosphate (B84403) in enzyme assays is centered around a straightforward enzymatic reaction that results in a quantifiable color change.
Fundamental Enzymatic Hydrolysis Mechanism and Chromogenic Product Formation
Phosphatase enzymes, both alkaline and acid, catalyze the hydrolysis of disodium 4-nitrophenyl phosphate. This reaction cleaves the phosphate group from the substrate, yielding two products: inorganic phosphate and 4-nitrophenol (B140041) (p-Nitrophenol). wikipedia.org While disodium 4-nitrophenyl phosphate itself is colorless, the resulting 4-nitrophenol, under alkaline conditions, is converted to the 4-nitrophenolate (B89219) ion, which imparts a distinct yellow color to the solution. wikipedia.orgmedchemexpress.com This color change forms the basis of the assay. The intensity of the yellow color is directly proportional to the amount of 4-nitrophenol produced, which in turn is a measure of the phosphatase enzyme's activity.
Principles of Spectrophotometric Quantification of Released p-Nitrophenol
The yellow 4-nitrophenolate ion exhibits a maximum absorbance of light at a wavelength of 405 nm. sigmaaldrich.comavantorsciences.comscbt.com This characteristic allows for the precise measurement of its concentration using a spectrophotometer. By measuring the absorbance of the reaction mixture at this specific wavelength, researchers can determine the amount of 4-nitrophenol released. sigmaaldrich.comsigmaaldrich.com The rate of the increase in absorbance at 405 nm is directly proportional to the rate of the enzymatic reaction. To ensure accurate quantification, a standard curve is often generated using known concentrations of 4-nitrophenol. depauw.eduwordpress.com This allows for the conversion of absorbance values into the precise concentration of the product formed. The reaction can be monitored in real-time (kinetic assay) or stopped at a specific time point (endpoint assay) by adding a strong base, such as sodium hydroxide (B78521) (NaOH), which halts the enzymatic reaction and ensures all the 4-nitrophenol is in its colored phenolate (B1203915) form. medchemexpress.comsigmaaldrich.comsigmaaldrich.com
Application in Alkaline Phosphatase Research
Disodium 4-nitrophenyl phosphate is a preferred substrate for the sensitive detection of alkaline phosphatase (ALP) activity in various research applications, particularly in standardized assays and immunoassays. avantorsciences.comscbt.com
Standardized Assay Methodologies for Alkaline Phosphatase Activity Determination
Standardized assays for determining alkaline phosphatase activity frequently employ disodium 4-nitrophenyl phosphate as the substrate. These assays are typically conducted under alkaline conditions, with a pH of around 9.5 to 10.5, which is optimal for ALP activity and also facilitates the formation of the yellow 4-nitrophenolate ion. nih.govcarlroth.com A common buffer used in these assays is diethanolamine (B148213) buffer. sigmaaldrich.comsigmaaldrich.com The reaction progress is monitored by measuring the increase in absorbance at 405 nm. The rate of this change is then used to calculate the enzyme's activity, often expressed in units such as micromoles of product formed per minute per milligram of protein. Studies have investigated the kinetics of the alkaline phosphatase-catalyzed hydrolysis of disodium 4-nitrophenyl phosphate, providing insights into the factors that can influence the reaction rate. nih.gov
Table 1: Standardized Alkaline Phosphatase Assay Parameters
| Parameter | Typical Value/Condition | Source |
| Substrate | Disodium 4-nitrophenyl phosphate | avantorsciences.com |
| pH | 9.5 - 10.5 | nih.govcarlroth.com |
| Buffer | Diethanolamine or Glycine | sigmaaldrich.comsigmaaldrich.com |
| Wavelength for Detection | 405 nm | sigmaaldrich.comavantorsciences.comscbt.com |
| Stop Reagent (for endpoint assays) | Sodium Hydroxide (NaOH) | medchemexpress.comsigmaaldrich.comsigmaaldrich.com |
Quantitative Assessment in Enzyme-Linked Immunosorbent Assays (ELISA) Using Disodium 4-nitrophenyl Phosphate
In the realm of immunoassays, disodium 4-nitrophenyl phosphate plays a crucial role as a substrate for alkaline phosphatase-conjugated secondary antibodies in Enzyme-Linked Immunosorbent Assays (ELISA). sigmaaldrich.comsigmaaldrich.com After the antibody-antigen binding steps, the addition of the disodium 4-nitrophenyl phosphate solution initiates the colorimetric reaction. The alkaline phosphatase enzyme, linked to the secondary antibody, hydrolyzes the substrate to produce the yellow 4-nitrophenol. sigmaaldrich.com The intensity of the resulting color, measured at 405 nm, is directly proportional to the amount of bound enzyme, and consequently, the amount of the target antigen or antibody being quantified. merckmillipore.com This makes it a highly sensitive and widely used detection method in ELISA. sigmaaldrich.comsigmaaldrich.com The reaction can be stopped with a strong base to allow for accurate endpoint readings. sigmaaldrich.com
Application in Acid Phosphatase Research
Disodium 4-nitrophenyl phosphate is also a valuable substrate for the determination of acid phosphatase (ACP) activity. sigmaaldrich.comvwr.comthermofisher.com The fundamental principle of the assay remains the same: the enzymatic hydrolysis of the substrate to produce the chromogenic 4-nitrophenol. However, the assay conditions are modified to suit the optimal pH for acid phosphatase activity.
Typically, acid phosphatase assays are performed in an acidic buffer, such as a citrate (B86180) or acetate (B1210297) buffer, with a pH ranging from 4.5 to 6.0. nih.govnih.gov At this acidic pH, the liberated 4-nitrophenol is protonated and colorless. To quantify the product, the reaction is stopped, and the pH is raised by adding a strong alkali like sodium hydroxide. wordpress.comnih.gov This deprotonates the 4-nitrophenol, converting it to the yellow 4-nitrophenolate ion, which can then be measured spectrophotometrically at 405 nm. wordpress.comnih.gov Researchers have utilized this method to study acid phosphatase from various sources and have determined kinetic parameters such as Km and Vmax for the enzyme using disodium 4-nitrophenyl phosphate as the substrate. nih.gov For instance, one study on acid phosphatase from Macrotyloma uniflorum seeds reported a Km of 0.934 mM and a Vmax of 1.333 mM/min for p-nitrophenyl phosphate. nih.gov
Table 2: Research Findings on Acid Phosphatase Activity using Disodium 4-nitrophenyl phosphate
| Enzyme Source | Optimal pH | Km (mM) for p-NPP | Vmax (mM/min) for p-NPP | Source |
| Macrotyloma uniflorum seeds | 5.0 | 0.934 | 1.333 | nih.gov |
| Wheat germ | 5.0 | Not specified | Not specified | scirp.org |
| Sweet potato | 5.0 - 6.0 | Not specified | Not specified | scirp.org |
Methodological Adaptations for Acid Phosphatase Assays Utilizing Disodium 4-nitrophenyl Phosphate
The fundamental principle of using disodium 4-nitrophenyl phosphate in acid phosphatase assays involves the enzymatic hydrolysis of the colorless substrate to produce p-nitrophenol, a yellow-colored product, under acidic conditions. nih.govnih.gov The rate of p-nitrophenol formation, which can be measured by monitoring the absorbance at 405 nm, is directly proportional to the acid phosphatase activity. nih.govnih.govsigmaaldrich.com
Several methodological adaptations are crucial for the successful implementation of this assay. The reaction is typically performed in an acidic buffer, with the optimal pH varying depending on the specific acid phosphatase being studied. Common buffers include citrate or acetate buffers. The concentration of disodium 4-nitrophenyl phosphate is also a critical parameter and is often used at a concentration that is not a limiting factor in the reaction to ensure a wide linear range for measuring enzyme activity. wikipedia.orgnih.gov
The reaction can be monitored kinetically, where the change in absorbance is recorded over time, or as an endpoint assay, where the reaction is stopped after a specific incubation period by adding a strong base, such as sodium hydroxide (NaOH). merckmillipore.comsigmaaldrich.com The addition of NaOH not only halts the enzymatic reaction but also enhances the yellow color of the p-nitrophenol product, thereby increasing the sensitivity of the assay. For accurate quantification, a standard curve using known concentrations of p-nitrophenol is often employed. merckmillipore.comsigmaaldrich.com
It is important to note that while pNPP is a common substrate, other substrates like 2,6-dichloro-4-nitrophenyl phosphate (DCNP-P) have been developed. DCNP-P was found to have higher absorption at acidic pH, potentially offering a more sensitive assay without the need for alkalinization. nih.gov
Interactive Data Table: Key Parameters in Acid Phosphatase Assays using pNPP
| Parameter | Typical Range/Condition | Purpose |
|---|---|---|
| Substrate | Disodium 4-nitrophenyl phosphate (pNPP) | Chromogenic substrate hydrolyzed by acid phosphatase. |
| Product | p-nitrophenol | Yellow-colored product measured spectrophotometrically. |
| Wavelength | 405 nm | Wavelength of maximum absorbance for p-nitrophenol. |
| pH | Acidic (e.g., pH 4.5-6.0) | Optimal condition for acid phosphatase activity. |
| Buffer | Citrate or Acetate | Maintains the acidic pH of the reaction. |
| Assay Type | Kinetic or Endpoint | Method of measuring enzyme activity. |
| Stop Solution | Sodium Hydroxide (NaOH) | Halts the reaction and enhances color for endpoint assays. |
Specificity and Utility in Tartrate-Resistant Acid Phosphatase (TRAP) Studies
Tartrate-resistant acid phosphatase (TRAP) is a specific isoform of acid phosphatase that is characteristically not inhibited by tartrate. Disodium 4-nitrophenyl phosphate is a valuable substrate for quantifying TRAP activity, particularly in cell lysates. sigmaaldrich.com The assay for TRAP activity using pNPP is performed in the presence of tartrate. The activity measured in the presence of tartrate is attributed to TRAP, while the total acid phosphatase activity is measured in the absence of tartrate. The difference between these two measurements represents the tartrate-sensitive acid phosphatase activity.
This method allows for the specific assessment of TRAP levels, which is a significant biomarker for bone remodeling and is often studied in the context of bone diseases. nih.gov The utility of pNPP in TRAP studies lies in its ability to provide a simple and reliable method for distinguishing TRAP from other acid phosphatases.
Utilization in Protein Tyrosine Phosphatase Studies
Disodium 4-nitrophenyl phosphate also serves as a crucial tool in the investigation of protein tyrosine phosphatases (PTPs), a family of enzymes that remove phosphate groups from tyrosine residues on proteins. nih.govnih.gov
Disodium 4-nitrophenyl Phosphate as a Phosphotyrosine-like Substrate
Due to its structural similarity to phosphotyrosine, disodium 4-nitrophenyl phosphate acts as a convenient and widely used small-molecule substrate for PTPs. nih.govmedchemexpress.com The enzymatic hydrolysis of pNPP by PTPs releases the yellow p-nitrophenolate ion, which can be monitored spectrophotometrically at 405 nm. nih.gov This colorimetric assay provides a straightforward and high-throughput method for assessing PTP activity and for screening potential PTP inhibitors. nih.gov
While pNPP is a valuable tool, it is important to acknowledge its limitations. As a small molecule, it may not fully replicate the complex interactions between a PTP and its physiological protein substrate. wikipedia.orgnih.gov Therefore, while the pNPP assay is excellent for initial activity measurements and inhibitor screening, further validation with more physiologically relevant substrates is often necessary.
Interactive Data Table: Comparison of pNPP and Physiological Substrates for PTPs
| Feature | Disodium 4-nitrophenyl phosphate (pNPP) | Physiological Protein Substrates |
|---|---|---|
| Type | Small molecule, phosphotyrosine-like | Large protein molecules |
| Assay Method | Colorimetric (absorbance at 405 nm) | Often requires more complex methods (e.g., radioactivity, antibodies) |
| Specificity | Non-specific, can be used for various PTPs | Highly specific to individual PTPs |
| Throughput | High, suitable for screening | Generally lower |
| Physiological Relevance | Lower | Higher |
| Cost | Inexpensive | Can be expensive to produce or obtain |
Assessment of Phosphatase and Tensin Homolog (PTEN) Activity
Disodium 4-nitrophenyl phosphate has been specifically employed as a substrate to measure the kinetic parameters of the Phosphatase and Tensin Homolog (PTEN) phosphatase activity. sigmaaldrich.com PTEN is a dual-specificity phosphatase with crucial roles in cell growth, proliferation, and apoptosis. The use of pNPP allows for the in vitro determination of PTEN's catalytic activity. By measuring the rate of p-nitrophenol production at various substrate concentrations, key kinetic constants such as the Michaelis constant (Km) and the maximum velocity (Vmax) can be determined for PTEN's interaction with this substrate. These kinetic studies provide valuable insights into the enzymatic function of PTEN and can be used to evaluate the effects of potential modulators on its activity.
Kinetic and Mechanistic Investigations Utilizing Disodium 4 Nitrophenyl Phosphate
Determination of Enzyme Kinetic Parameters (e.g., Michaelis Constant, Maximal Reaction Velocity)
A primary application of disodium (B8443419) 4-nitrophenyl phosphate (B84403) is in the determination of fundamental enzyme kinetic parameters, namely the Michaelis constant (Km) and the maximal reaction velocity (Vmax). These parameters provide insights into the enzyme's affinity for the substrate and its catalytic efficiency. colby.edu The Km value represents the substrate concentration at which the reaction rate is half of Vmax, and a lower Km generally indicates a higher affinity of the enzyme for the substrate. colby.edu Vmax reflects the maximum rate of the reaction when the enzyme is saturated with the substrate. colby.edu
The determination of Km and Vmax typically involves measuring the initial reaction rates at various concentrations of pNPP while keeping the enzyme concentration constant. ijarbs.comyoutube.com The data are then plotted in a graph of reaction velocity versus substrate concentration, which often follows Michaelis-Menten kinetics. colby.edu Linear transformations of the Michaelis-Menten equation, such as the Lineweaver-Burk, Eadie-Hofstee, or Hanes-Woolf plots, are commonly used to determine Km and Vmax from the experimental data. colby.eduutah.edu
For instance, in a study of calf intestine alkaline phosphatase, the Km for pNPP was determined to be 40 ± 3 µM and the Vmax was 72.8 ± 1.2 µmol/min/mg protein. nih.gov Another study on alkaline phosphatase in the saliva of chronic periodontitis patients reported a Km of 21.28 mmol/L and a Vmax of 2.414 U/L. ijarbs.com These values can be influenced by factors such as pH, temperature, and the presence of inhibitors or activators. ijarbs.comnih.gov
Table 1: Michaelis-Menten Kinetic Parameters for Alkaline Phosphatase with Disodium 4-nitrophenyl phosphate
| Enzyme Source | Km | Vmax | Reference |
|---|---|---|---|
| Calf Intestine | 40 ± 3 µM | 72.8 ± 1.2 µmol/min/mg | nih.gov |
| Saliva (Chronic Periodontitis) | 21.28 mmol/L | 2.414 U/L | ijarbs.com |
Elucidation of Enzyme Catalytic Mechanisms with Disodium 4-nitrophenyl Phosphate
The pH of the reaction medium can have a profound effect on the rate of an enzyme-catalyzed reaction. By studying the rate of pNPP hydrolysis at different pH values, a pH-rate profile can be constructed. This profile provides valuable information about the ionization states of amino acid residues in the enzyme's active site that are crucial for catalysis. nih.govnih.gov
For example, the hydrolysis of pNPP by protein phosphatase-1 (PP1) exhibits a bell-shaped pH-rate profile for kcat/KM. nih.gov This shape is indicative of catalysis involving both an acidic and a basic residue, with pKa values of 6.0 and 7.2, respectively. nih.gov The study of the pH dependence of the phosphorylation and dephosphorylation steps of the reaction can further elucidate the catalytic mechanism. For instance, with E. coli alkaline phosphatase, the rate-determining step changes with pH. At pH values below 8, the decomposition of the phosphoryl-enzyme intermediate is rate-limiting, while above pH 8, the phosphorylation of the enzyme by the substrate becomes rate-determining. nih.gov
The nature of the leaving group can significantly influence the rate of a chemical reaction. By comparing the enzymatic hydrolysis rates of a series of substrates with different leaving groups, such as various aryl phosphates, a Brønsted plot can be constructed. The slope of this plot, known as the Brønsted βlg value, provides insight into the amount of charge that has developed on the leaving group in the transition state. nih.gov
For the PP1-catalyzed hydrolysis of aryl monoesters, including pNPP, the βlg value is -0.32. nih.gov This is significantly less negative than the βlg of -1.23 for the uncatalyzed hydrolysis of these substrates, suggesting that the enzyme stabilizes the negative charge on the leaving group in the transition state. nih.gov Kinetic isotope effect (KIE) studies using pNPP with isotopic labels in the leaving group can also provide detailed information about the transition state structure. For PP1, the KIEs are consistent with a loose transition state where the bond to the leaving group is extensively cleaved and there is partial neutralization of the leaving group's charge, likely through general acid catalysis. nih.gov
In contrast, the transition state for alkaline phosphatase-catalyzed phosphate monoester hydrolysis is described as loose, with nearly complete bond cleavage to the leaving group and little bond formation to the nucleophile. nih.gov This is different from the tighter, more synchronous transition state observed for the hydrolysis of phosphate diesters by the same enzyme. nih.gov
Investigations into the Role of Active Site Residues and Metal Ions in Phosphatase Catalysis
In many phosphatases, particularly alkaline phosphatases (APs), divalent metal ions are essential cofactors. nih.gov The active site of AP typically contains two zinc ions (Zn²⁺) and one magnesium ion (Mg²⁺). nih.gov The two zinc ions are directly involved in the catalytic process. One Zn²⁺ ion (at the M1 site) is crucial for binding the substrate and the phosphate group after hydrolysis, while the second Zn²⁺ ion stabilizes the deprotonated state of a key serine residue, preparing it for nucleophilic attack on the phosphate. nih.gov Studies on calf intestinal alkaline phosphatase (CIAP) using pNPP have demonstrated a synergistic relationship between Mg²⁺ and Zn²⁺, where both are required for optimal activity. nih.gov
Protein tyrosine phosphatases (PTPs), in contrast, lack metal ions in their active sites. nih.gov Despite this, they exhibit a strong preference for phosphate monoester hydrolysis over sulfate (B86663) monoester hydrolysis. nih.gov This suggests that while metal ions contribute to the high positive charge in the active site of enzymes like alkaline phosphatase, they are not an absolute requirement for achieving catalytic discrimination. nih.gov In PTPs, the catalytic mechanism relies on a network of hydrogen bonds and key amino acid residues. For instance, in dual-specificity phosphatase DUSP22, a hydrogen bonding network formed by an aspartate, a serine, and an asparagine residue is critical for aligning the active site for catalysis. researchgate.net Site-directed mutagenesis studies, where these residues were replaced with alanine, resulted in a dramatic decrease in catalytic efficiency (kcat/KM) by more than 100-fold when assayed with pNPP. researchgate.net Similarly, studies on protein phosphatase-1 (PP1) using pNPP revealed a pH-rate profile indicating catalysis by both acidic and basic residues. nih.gov
The following table summarizes key findings from studies on the role of active site components in phosphatase activity, utilizing pNPP as the substrate.
| Enzyme Studied | Active Site Component | Observation with pNPP Substrate | Reference |
| Calf Intestinal Alkaline Phosphatase (CIAP) | Zn²⁺ and Mg²⁺ ions | Synergistic activation; both metal ions are required for efficient hydrolysis of pNPP. | nih.gov |
| Alkaline Phosphatase (AP) vs. Protein Tyrosine Phosphatases (PTPs) | Metal Ions (present in AP, absent in PTPs) | Metal ions are not strictly required for catalytic preference of phosphate over sulfate monoesters, as PTPs still show significant preference. | nih.gov |
| Dual-specificity Phosphatase (DUSP22) | Asp57, Ser93, Asn128 | Alanine mutations of these residues led to a >100-fold decrease in catalytic efficiency (kcat/KM). | researchgate.net |
| Protein Phosphatase-1 (PP1) | Acidic and Basic Residues | The reaction exhibits a bell-shaped pH-rate profile for kcat/KM, indicating catalysis by both types of residues. | nih.gov |
Conformational Studies of Enzymes in the Presence of Disodium 4-nitrophenyl Phosphate Substrate
The binding of a substrate to an enzyme's active site often induces conformational changes that are essential for catalysis. Disodium 4-nitrophenyl phosphate is utilized in various biophysical techniques to study these structural shifts.
Studies on protein tyrosine phosphatase PTP1B show that substrate binding triggers a conformational change that repositions a critical aspartate residue (Asp181). nih.gov This movement allows the aspartate to act as a general acid, which is a necessary step for cleaving the phosphate group from the substrate. nih.gov Similarly, research on DUSP22 using NMR and crystallography has revealed that mutating key active site residues perturbs the enzyme's structural loops and induces conformational changes, highlighting the importance of the hydrogen bonding network in maintaining the correct active site alignment for substrate interaction. researchgate.net
However, not all substrate binding events lead to large-scale structural rearrangements. An investigation into mammalian alkaline phosphatase using reaction-induced infrared difference spectroscopy indicated that the binding of phosphate to the active site causes only minimal structural changes. nih.gov This suggests that alkaline phosphatase may exist in a state that is already nearly optimized for catalysis, befitting its high efficiency. nih.gov Furthermore, studies on alkaline phosphatase in frozen systems have suggested that freezing affects the enzyme's catalytic properties, potentially through its impact on the enzyme's structural conformation. nih.gov
The table below outlines findings from conformational studies where pNPP was used as a substrate or ligand.
| Enzyme Studied | Method(s) | Key Conformational Finding | Reference |
| Protein Tyrosine Phosphatase (PTP1B) | Mechanistic Analysis | Substrate binding induces a conformational change positioning Asp181 to act as a general acid for catalysis. | nih.gov |
| Dual-specificity Phosphatase (DUSP22) | NMR and Crystallography | Mutations in the DPN-triloop perturb the conformation of active site loops, affecting substrate interaction and catalysis. | researchgate.net |
| Mammalian Alkaline Phosphatase | Reaction-Induced Infrared Difference Spectroscopy (RIDS) | The formation of the enzyme-phosphate complex involves minimal conformational motion on the part of the enzyme. | nih.gov |
| Alkaline Phosphatase | Kinetic Studies in Frozen Systems | Freezing was observed to affect catalytic properties, hypothesized to be through an effect on the enzyme's structural conformation. | nih.gov |
Advanced Methodological Considerations and Optimization in Disodium 4 Nitrophenyl Phosphate Based Assays
Development and Validation of High-Throughput Spectrophotometric Assays
The transition of pNPP-based assays to a high-throughput screening (HTS) format is essential for applications such as drug discovery and enzyme profiling. nih.govumn.edu This transition involves miniaturization of the assay, typically from 96-well to 384- or even 1536-well microtiter plates, to reduce reagent consumption and increase throughput. nih.govnih.gov
A systematic workflow for developing and validating a high-throughput spectrophotometric assay using pNPP includes several key stages. nih.gov The initial step involves selecting appropriate starting conditions, including the choice of a suitable buffer and the initial concentrations of the enzyme and pNPP. nih.govresearchgate.net The assay is then optimized for factors like pH, temperature, and incubation time to ensure linear reaction progress curves. nih.govnih.gov
Validation of the assay is a critical step to ensure its reliability and robustness. This process involves assessing several parameters, as detailed in the table below.
| Parameter | Description | Typical Considerations for pNPP Assays |
| Linear Range | The range of analyte concentration where the signal is directly proportional to the concentration. | Determined by measuring the signal over a wide range of product (pNP) concentrations. nih.gov |
| Limit of Detection (LOD) | The lowest concentration of the analyte that can be reliably distinguished from the background noise. | For a colorimetric assay, the lowest testable pNPP concentration might be around 16 μM. nih.gov The detection limit for phosphatases can be as low as 3 ng. assaygenie.comsigmaaldrich.com |
| Z'-factor | A statistical parameter used to quantify the quality of an HTS assay. | A Z'-factor of >0.5 is generally considered acceptable for HTS. An optimized assay can achieve a Z' of 0.94 ± 0.02. umn.edu |
| Signal-to-Noise Ratio (S/N) | The ratio of the signal intensity to the background noise. | A target S/N of >5 is desirable. nih.gov |
| Assay Robustness | The capacity of an assay to remain unaffected by small, deliberate variations in method parameters. | Tested by varying parameters like DMSO concentration, which can be tolerated up to 5% (v/v) in some PTP assays. nih.gov |
The use of automated liquid handling instruments is crucial for achieving the consistency and throughput required in HTS. nih.govassaygenie.com These systems ensure precise and reproducible dispensing of reagents, minimizing variability between wells and plates. nih.gov
Optimization of Buffer Systems, pH, and Ionic Strength for Optimal Enzyme Activity
The catalytic activity of phosphatases is highly dependent on the composition of the assay buffer, including its pH and ionic strength. Therefore, optimizing these parameters is crucial for achieving maximal enzyme activity and assay sensitivity.
Different phosphatases exhibit optimal activity at different pH ranges. For instance, alkaline phosphatases function best under alkaline conditions, while acid phosphatases require an acidic environment. assaygenie.comsciencellonline.com The choice of buffer is critical, as the buffer components themselves can interact with the enzyme. Common buffers used in pNPP assays include Tris-HCl, diethanolamine (B148213), and Bis-Tris. interchim.frresearchgate.net It is important to avoid phosphate-based buffers, as inorganic phosphate (B84403) is a known inhibitor of alkaline phosphatase. merckmillipore.com
The optimal pH for a given enzyme can also be influenced by the substrate concentration. nih.gov For example, with alkaline phosphatase, the optimal pH can shift towards neutrality at lower pNPP concentrations. nih.gov The ionic strength of the buffer, often adjusted with salts like NaCl, can also impact enzyme activity and should be optimized. researchgate.net
The following table summarizes common buffer systems and their typical working conditions in pNPP-based assays.
| Buffer System | Typical pH Range | Typical Concentration | Target Enzyme | Additional Components |
| Tris-HCl | 7.2 - 9.5 | 50-100 mM | Alkaline Phosphatase, Neutral Phosphatases | 100-135 mM NaCl, 5 mM MgCl₂, 7.5 mM KCl, 0.1 mM ZnCl₂ interchim.frnih.govresearchgate.net |
| Diethanolamine (DEA) | 9.5 - 9.8 | 10 mM - 1 M | Alkaline Phosphatase | 0.5 mM MgCl₂ interchim.fr |
| Bis-Tris | 5.8 - 7.2 | 20 mM | Protein Tyrosine Phosphatases (PTPs) | 1 mM DTT, 0.005% Tween-20 researchgate.net |
| Sodium Acetate (B1210297) | 5.5 | 100 mM | Acid Phosphatase | 10 mM MgCl₂ sigmaaldrich.com |
| 2-Amino-2-methyl-1-propanol (AMP) | 10.3 - 10.5 | 1.5 M | Alkaline Phosphatase | - sigmaaldrich.comnih.gov |
Strategies for Minimizing Background Absorbance and Enhancing Signal-to-Noise Ratio
A high signal-to-noise (S/N) ratio is paramount for a sensitive and reliable assay. Several factors can contribute to high background absorbance, including non-enzymatic hydrolysis of pNPP and contamination.
Thorough washing of microplate wells is a critical step to remove residual reagents and unbound enzyme conjugates, which can lead to high background noise. leinco.cominterchim.fr It is recommended to wash the plates at least four times. merckmillipore.comleinco.com The use of blocking agents, such as Bovine Serum Albumin (BSA) or non-fat milk powder, can help to prevent non-specific binding of reagents to the plate surface. leinco.com
The stability of the pNPP substrate solution is also a key consideration. pNPP can undergo spontaneous hydrolysis over time, leading to an increase in background absorbance. google.com Therefore, it is recommended to prepare the pNPP working solution just before use and protect it from light. interchim.fr Some commercial formulations include stabilizers to extend the shelf-life of the pNPP solution. interchim.fr
To further enhance the S/N ratio, the enzymatic reaction can be stopped at a defined time point by adding a stop solution, such as sodium hydroxide (B78521) (NaOH). sigmaaldrich.cominterchim.frmedchemexpress.com The addition of NaOH raises the pH, which denatures the enzyme and fully develops the yellow color of the p-nitrophenolate ion. medchemexpress.com
Strategies to improve the S/N ratio are summarized below:
Thorough Washing: Perform multiple wash steps (at least four) to remove unbound reagents. merckmillipore.comleinco.com
Use of Blocking Agents: Employ blocking agents like BSA or non-fat milk to reduce non-specific binding. leinco.com
Fresh Substrate Preparation: Prepare pNPP solutions fresh and protect them from light to minimize spontaneous hydrolysis. interchim.fr
Inclusion of a Stop Solution: Use a stop solution like NaOH to terminate the reaction and enhance the signal. interchim.frmedchemexpress.com
Signal Averaging: In kinetic assays, averaging the signal over multiple readings can reduce the impact of random noise. libretexts.org
Enzymatic Signal Amplification: Techniques like catalysed reporter deposition (CARD) can be used to amplify the signal, although these are more complex. acs.orgrsc.org
Assessment of Disodium (B8443419) 4-nitrophenyl Phosphate Purity using High-Performance Liquid Chromatography (HPLC)
The purity of the disodium 4-nitrophenyl phosphate reagent is critical for accurate and reproducible assay results. Impurities can interfere with the enzymatic reaction or contribute to high background absorbance. High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of pNPP. selleckchem.comthomassci.comthermofisher.com
Commercial suppliers of pNPP typically provide a certificate of analysis that specifies the purity as determined by HPLC, often exceeding 99%. thomassci.comavantorsciences.com A common impurity is free 4-nitrophenol (B140041), which directly contributes to the background signal. avantorsciences.com Another potential impurity is inorganic phosphate, which can act as an inhibitor of alkaline phosphatase. avantorsciences.com
A typical HPLC analysis for pNPP purity would involve a reversed-phase column and a UV detector. The mobile phase composition and gradient are optimized to separate pNPP from its potential impurities. The purity is then calculated based on the area of the pNPP peak relative to the total area of all peaks in the chromatogram.
The following table provides typical specifications for high-purity disodium 4-nitrophenyl phosphate.
| Parameter | Specification | Analytical Method |
| Purity (HPLC) | ≥99% | High-Performance Liquid Chromatography thomassci.comavantorsciences.com |
| Free 4-Nitrophenol | ≤0.07% | HPLC roche.com |
| Inorganic Phosphate (Pᵢ) | ≤1.0% | Ion Chromatography or Colorimetric Assay avantorsciences.comroche.com |
| Water Content (Karl Fischer) | 28.0% - 32.0% (for hexahydrate) | Karl Fischer Titration avantorsciences.com |
| Appearance | White to pale yellow powder | Visual Inspection thomassci.comroche.com |
Ensuring the high purity of the pNPP substrate through methods like HPLC is a fundamental prerequisite for obtaining reliable and reproducible data in phosphatase activity assays. sepscience.comchromatographyonline.com
Disodium 4 Nitrophenyl Phosphate in Enzyme Inhibition Research
Identification and Characterization of Phosphatase Inhibitors using Disodium (B8443419) 4-nitrophenyl Phosphate (B84403)
The core principle behind using pNPP for identifying phosphatase inhibitors lies in its ability to provide a measurable signal directly proportional to enzyme activity. nih.gov In a typical assay, the phosphatase enzyme is incubated with pNPP, and the rate of 4-nitrophenol (B140041) production is measured by monitoring the increase in absorbance at 405 nm. nih.govsigmaaldrich.comcaymanchem.com When a potential inhibitor is introduced into this system, a decrease in the rate of pNP formation indicates that the compound is interfering with the enzyme's catalytic function.
This method is highly effective for screening libraries of compounds to identify potential phosphatase inhibitors. The simplicity and reliability of the pNPP assay make it suitable for high-throughput screening applications. Once potential inhibitors are identified, their potency and mechanism of action can be further investigated using more detailed kinetic studies, with pNPP often remaining the substrate of choice.
A study on calf intestine alkaline phosphatase utilized pNPP to characterize the inhibitory properties of sodium orthovanadate and EDTA. nih.govbath.ac.uk The assay was conducted at a pH of approximately 8.2, and the kinetic parameters of the enzyme with pNPP as the substrate were determined. nih.govbath.ac.uk
Determination of Half-Maximal Inhibitory Concentrations (IC₅₀)
A crucial parameter for quantifying the potency of an inhibitor is the half-maximal inhibitory concentration (IC₅₀). This value represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%. To determine the IC₅₀, a series of experiments are conducted where the enzyme, pNPP, and varying concentrations of the inhibitor are incubated together. The resulting enzyme activities are then plotted against the logarithm of the inhibitor concentration, generating a dose-response curve. acs.org
The IC₅₀ value is a critical metric in drug discovery and is used to compare the potency of different inhibitors. researchgate.net A lower IC₅₀ value indicates a more potent inhibitor. For instance, in the study of calf intestine alkaline phosphatase, dose-response curves were used to measure the pIC₅₀ values (the negative logarithm of the IC₅₀) for sodium orthovanadate and EDTA, which were found to be 6.61 ± 0.08 and 3.07 ± 0.03, respectively. nih.govbath.ac.uk It is important to note that while IC₅₀ values are widely used, there is no universal consensus on the single best method for their calculation, which can sometimes lead to variability in reported values. nih.gov
Table 1: IC₅₀ Values of Selected Phosphatase Inhibitors Determined Using pNPP
| Enzyme | Inhibitor | Substrate | IC₅₀ (µM) |
| Calf Intestine Alkaline Phosphatase | Sodium Orthovanadate | pNPP | 0.245 |
| Calf Intestine Alkaline Phosphatase | EDTA | pNPP | 851 |
| CYP2D6 | Tubeimoside I | Dextromethorphan | 10.34 |
| CYP2E1 | Tubeimoside I | Chlorzoxazone | 11.58 |
| CYP3A4 | Tubeimoside I | Testosterone | 9.74 |
Note: Data for CYP enzymes is included for comparative purposes and was not determined using pNPP. researchgate.net The IC₅₀ values for calf intestine alkaline phosphatase were calculated from the provided pIC₅₀ values. nih.govbath.ac.uk
Mechanistic Classification of Enzyme Inhibition (e.g., Competitive, Non-Competitive)
Understanding the mechanism by which an inhibitor functions is crucial for drug development. Enzyme inhibition can be broadly classified into several types, including competitive, non-competitive, uncompetitive, and mixed inhibition. researchgate.net These mechanisms can be elucidated by performing kinetic studies using pNPP at various concentrations in the presence and absence of the inhibitor.
By analyzing how the inhibitor affects the enzyme's Michaelis-Menten kinetics, specifically the maximum velocity (Vmax) and the Michaelis constant (Km), the type of inhibition can be determined. For example:
Competitive inhibition: The inhibitor binds to the active site of the enzyme, competing with the substrate (pNPP). This increases the apparent Km but does not affect the Vmax.
Non-competitive inhibition: The inhibitor binds to a site other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's efficiency. researchgate.net This decreases the Vmax but does not affect the Km. researchgate.net
Uncompetitive inhibition: The inhibitor binds only to the enzyme-substrate (E-pNPP) complex. This reduces both the Vmax and the apparent Km.
Mixed inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both Vmax and Km.
A study on the inhibition of CYP3A4 by tubeimoside I identified it as a non-competitive inhibitor with a Ki value of 4.87 μM. researchgate.net In contrast, the inhibition of CYP2D6 and CYP2E1 by the same compound was found to be competitive. researchgate.net
Reversibility Studies of Inhibitor Binding and Enzyme Reactivation
Determining whether an inhibitor binds reversibly or irreversibly to an enzyme is another critical aspect of its characterization. Reversible inhibitors bind to the enzyme through non-covalent interactions and can dissociate from the enzyme, allowing it to regain activity. mdpi.com Irreversible inhibitors, on the other hand, typically form covalent bonds with the enzyme, leading to a permanent loss of activity.
A common method to study the reversibility of inhibition is through rapid dilution experiments. nih.gov In this technique, the enzyme is pre-incubated with a high concentration of the inhibitor to allow for binding. The mixture is then rapidly diluted into a solution containing the substrate (pNPP). If the inhibitor is reversible, the dilution will cause it to dissociate from the enzyme, leading to a recovery of enzyme activity over time. If the inhibition is irreversible, the enzyme activity will not be restored upon dilution.
For example, rapid dilution experiments demonstrated that the inhibition of calf intestine alkaline phosphatase by sodium orthovanadate is reversible, whereas inhibition by EDTA is irreversible. nih.govbath.ac.uk Another study confirmed the reversible nature of inhibitors for LYPLA1 and LYPLA2 through gel filtration experiments, which showed complete recovery of enzyme activity after the removal of the inhibitors. nih.gov
Broader Academic Applications of Disodium 4 Nitrophenyl Phosphate
Role in Studying Cellular Processes and Signal Transduction Pathways
Disodium (B8443419) 4-nitrophenyl phosphate (B84403) plays a crucial role in the elucidation of cellular processes and signal transduction pathways, primarily through its use as a substrate for phosphatases. neb.comwikipedia.org Phosphatases are enzymes that remove phosphate groups from molecules, a process known as dephosphorylation. This reaction is fundamental to many cellular signaling events.
The pNPP assay is a simple, inexpensive, and routinely used method for determining the activity of various phosphatases, including protein phosphatases, alkaline phosphatases, and acid phosphatases. neb.combiocompare.com The principle of the assay is straightforward: in the presence of a phosphatase, pNPP is hydrolyzed to p-nitrophenol (pNP) and inorganic phosphate. wikipedia.org Under alkaline conditions, p-nitrophenol is converted to the p-nitrophenolate ion, which has a distinct yellow color and a maximum absorbance at 405 nm. wikipedia.orgassaygenie.com The intensity of this yellow color is directly proportional to the amount of p-nitrophenol produced, and thus to the activity of the phosphatase enzyme. neb.com
This colorimetric assay allows researchers to quantify phosphatase activity in a continuous or single-point manner. neb.combiocompare.com The continuous assay involves monitoring the change in absorbance over time, providing real-time data on enzyme kinetics. neb.com The single-point assay measures the total amount of product formed after a specific reaction time. neb.com One of the key advantages of the pNPP assay is that the substrate concentration can be significantly higher than the Michaelis constant (Km), which allows for the determination of initial reaction velocities under saturating substrate conditions. neb.com
The study of protein tyrosine phosphatases (PTPs) is a prime example of pNPP's utility in signal transduction research. nih.gov PTPs are a family of enzymes that are critical regulators of cellular signaling pathways involved in processes like cell growth, differentiation, and apoptosis. sciencellonline.com While pNPP is a non-specific substrate and does not mimic the complexity of physiological protein substrates, it provides a reliable and convenient method for measuring general PTP activity and for comparing the activity of a specific PTP under different experimental conditions. wikipedia.orgnih.gov
The pNPP assay is also highly adaptable and can be performed in various formats, including cuvettes, tubes, and multi-well plates, making it suitable for high-throughput screening (HTS) of potential phosphatase inhibitors or activators. assaygenie.comnih.gov
Table 1: Key Features of the pNPP Phosphatase Assay in Cellular Studies
| Feature | Description | Reference(s) |
|---|---|---|
| Principle | Enzymatic hydrolysis of pNPP to yellow p-nitrophenol, measured at 405 nm. | neb.comwikipedia.orgassaygenie.com |
| Enzymes Assayed | Protein phosphatases, alkaline phosphatases, acid phosphatases. | neb.comwikipedia.orgbiocompare.com |
| Assay Formats | Continuous or single-point spectrophotometric assays. | neb.combiocompare.com |
| Advantages | Simple, inexpensive, high substrate concentrations possible, suitable for HTS. | neb.comassaygenie.comnih.govnih.gov |
| Applications | Quantifying phosphatase activity, studying signal transduction, screening inhibitors. | nih.govsciencellonline.com |
Applications in Environmental Enzymology Research
The utility of disodium 4-nitrophenyl phosphate extends beyond the confines of the cell and into the realm of environmental science. Here, it serves as a critical tool for assessing the health and function of ecosystems by measuring phosphatase activity in environmental samples.
Detection of Phosphatase Activity in Environmental Samples
The pNPP assay, first adapted for soil analysis by Tabatabai and Bremner in 1969, has become a standard method for determining soil phosphatase activity. researchgate.netsci-hub.se The method involves incubating a soil sample with a buffered pNPP solution and then measuring the amount of p-nitrophenol released. researchgate.net The simplicity and rapidity of this assay have contributed to its widespread adoption. researchgate.net
However, the application of the pNPP assay to environmental samples is not without its challenges. Dissolved organic matter present in samples like peat, wetland sediments, and sludge can interfere with colorimetric measurements by causing high background absorbance. eeer.org To overcome this, methods using high-performance liquid chromatography (HPLC) have been developed to separate the p-nitrophenol from interfering substances, allowing for more accurate quantification. eeer.org
Contribution to Soil Health and Water Quality Monitoring Studies
The data generated from pNPP-based phosphatase activity assays are invaluable for assessing soil health and monitoring water quality. In agricultural contexts, for example, measuring soil phosphatase activity can provide insights into the impact of different land management practices on soil fertility and nutrient cycling. researchgate.net Higher phosphatase activity generally indicates a healthier, more biologically active soil.
In aquatic ecosystems, phosphatase activity is an important parameter for monitoring water quality and assessing the trophic state of lakes and rivers. Elevated phosphatase activity can indicate an increase in microbial activity, often in response to nutrient pollution.
The use of pNPP in these studies allows for a standardized and comparable measure of an important biogeochemical process, contributing to a better understanding of ecosystem function and the impact of anthropogenic activities.
Table 2: Application of pNPP in Environmental Research
| Application Area | Key Findings and Contributions | Reference(s) |
|---|---|---|
| Soil Enzymology | Standardized method for measuring soil phosphatase activity, an indicator of soil health and microbial activity. | researchgate.netsci-hub.seresearchgate.net |
| Water Quality | Monitors phosphatase activity in aquatic systems to assess nutrient cycling and pollution levels. | - |
| Methodological Advances | Development of HPLC-based methods to overcome interference from dissolved organic matter in complex environmental samples. | eeer.org |
Pedagogical and Training Applications in Biochemistry and Molecular Biology Laboratories
Disodium 4-nitrophenyl phosphate is a cornerstone of biochemistry and molecular biology education due to its role in simple, robust, and illustrative enzyme assays. Its use in teaching laboratories provides students with hands-on experience with fundamental concepts of enzymology.
Laboratory exercises using pNPP allow students to explore key principles such as enzyme kinetics, the effects of pH and substrate concentration on enzyme activity, and the concept of a standard curve. youtube.comcolumbia.edu A typical experiment might involve measuring the rate of pNPP hydrolysis by a commercially available phosphatase, such as alkaline phosphatase from bovine intestine or acid phosphatase from potato, under varying conditions. sciencellonline.comnih.gov
Students can generate a standard curve by measuring the absorbance of known concentrations of p-nitrophenol, which they then use to determine the amount of product formed in their enzymatic reactions. By plotting the amount of product formed over time, they can calculate the initial reaction velocity. These experiments provide a tangible and visually appealing demonstration of enzymatic catalysis, as the colorless substrate solution turns yellow in the presence of the active enzyme. columbia.edu
The relative simplicity and low cost of the pNPP assay make it an ideal tool for undergraduate and graduate-level laboratory courses. neb.comnih.gov It allows for the clear illustration of the scientific method, from hypothesis generation and experimental design to data analysis and interpretation, all within the context of a fundamental biochemical process.
Table 3: Educational Applications of the pNPP Assay
| Learning Objective | Experimental Approach | Reference(s) |
|---|---|---|
| Enzyme Kinetics | Measuring reaction rates at different substrate concentrations to determine Km and Vmax. | nih.govyoutube.com |
| Effect of pH | Performing the assay at various pH levels to determine the optimal pH for enzyme activity. | youtube.comcolumbia.edu |
| Standard Curve Generation | Preparing and measuring a series of p-nitrophenol standards to relate absorbance to concentration. | |
| Data Analysis | Plotting and interpreting experimental data to draw conclusions about enzyme function. |
Q & A
Basic: How is disodium 4-nitrophenyl phosphate synthesized, and what are its critical purity considerations?
Disodium 4-nitrophenyl phosphate (4-NPP) is synthesized via a two-step reaction:
Phosphorylation of 4-nitrophenol : Reacting 4-nitrophenol with phosphorus oxychloride (POCl₃) to form 4-nitrophenyl phosphate.
Neutralization : Treating the product with sodium hydroxide to yield the disodium salt. The hexahydrate form is obtained by crystallization in aqueous conditions .
Purity considerations :
- Residual 4-nitrophenol (free nitrophenyl groups) must be <0.07% to avoid background interference in enzymatic assays .
- Water content (27–31.5%) and pH (8.0–10.5 in 5% aqueous solution) are critical for stability and reactivity .
Basic: What are standard protocols for using 4-NPP in alkaline phosphatase (ALP) activity assays?
A typical quenched assay involves:
- Substrate solution : 10–50 mM 4-NPP in alkaline buffer (e.g., 10 mM diethanolamine, 0.5 mM MgCl₂, pH 9.5) .
- Reaction termination : Adding 1–2 M NaOH to stabilize the yellow 4-nitrophenolate product .
- Detection : Measure absorbance at 405 nm (ε = 18,000 M⁻¹cm⁻¹) .
Note : For cell-based assays, use non-lytic conditions to avoid interference from intracellular phosphatases .
Advanced: How can kinetic discrepancies in 4-NPP hydrolysis assays be resolved?
Common discrepancies arise from:
- Solvent effects : Hydrolysis rates vary in mixed solvents (e.g., 97.5% DMF/water for zinc complex studies) .
- Enzyme specificity : ALP may exhibit non-Michaelis-Menten kinetics at high substrate concentrations (>10 mM). Use nonlinear regression to calculate Kₘ and Vₘₐₓ .
- Interference : Free 4-nitrophenol or heavy metals (e.g., Zn²⁺) can alter rates. Pre-treat samples with chelators (EDTA) or purify 4-NPP via recrystallization .
Advanced: What strategies optimize 4-NPP’s detection limit in low-abundance phosphatase assays?
To enhance sensitivity:
- Signal amplification : Couple 4-NPP hydrolysis with fluorogenic reporters (e.g., Au nanoclusters via inner-filter effect) for dual-mode (colorimetric/fluorescent) detection .
- Pre-concentration : Use microfluidic devices or magnetic bead-immobilized enzymes to localize reactions .
- Buffer optimization : Replace Tris with borate buffers (pH 10.0) to stabilize the phenolate ion and reduce background .
Basic: What are the stability and storage requirements for 4-NPP?
- Storage : Keep at -20°C in airtight, light-protected containers. The hexahydrate form is hygroscopic; desiccants (silica gel) are recommended .
- Shelf life : Up to 24 months when stored correctly. Verify integrity via HPLC (>99% purity) before critical experiments .
Advanced: Can 4-NPP be used to study non-ALP phosphatases?
Yes, but with caveats:
- Acid phosphatases : Use citrate buffer (pH 4.8–5.5) and monitor linearity within 5–20 minutes to avoid spontaneous hydrolysis .
- Protein tyrosine phosphatases (PTPs) : Combine 4-NPP with competitive inhibitors (e.g., sodium orthovanadate) to suppress ALP interference .
- Validation : Confirm specificity using knockout cell lines or enzyme-selective inhibitors .
Basic: How is 4-NPP applied in clinical diagnostics?
- ALP isoform detection : Differentiate bone/liver ALP by adding levamisole (intestinal ALP inhibitor) or urea (bone ALP stabilizer) .
- Sepsis biomarkers : Serum ALP activity using 4-NPP correlates with bacterial endotoxin levels (e.g., E. coli LPS) .
Advanced: What are the limitations of 4-NPP in high-throughput screening (HTS)?
- Low dynamic range : Absorbance-based assays suffer from plate-reader sensitivity limits. Switch to fluorogenic substrates (e.g., 4-methylumbelliferyl phosphate) for HTS .
- pH dependency : Small pH shifts (±0.2) significantly alter hydrolysis rates. Use robotic liquid handlers with precision pipetting .
Basic: What safety precautions are required when handling 4-NPP?
- PPE : Wear gloves, goggles, and lab coats. Avoid inhalation; use fume hoods for powder handling .
- Spill management : Neutralize with 10% acetic acid, then absorb with inert material (vermiculite) .
Advanced: How does 4-NPP compare to pNPP (para-nitrophenyl phosphate) in enzyme kinetics?
- Structural distinction : 4-NPP is the disodium salt, while pNPP often refers to the free acid. The sodium ions enhance solubility (>1 mg/mL in water vs. <0.1 mg/mL for free acid) .
- Kinetic differences : ALP’s Kₘ for 4-NPP (0.5–1.0 mM) is lower than for pNPP (2–5 mM), making 4-NPP preferable for low-activity samples .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
